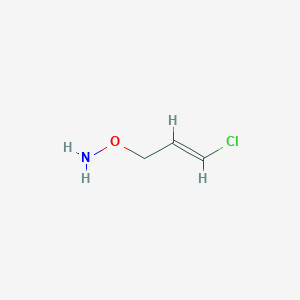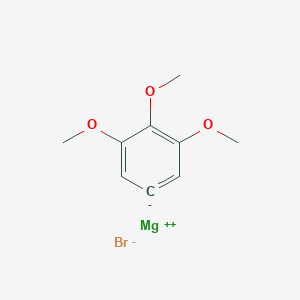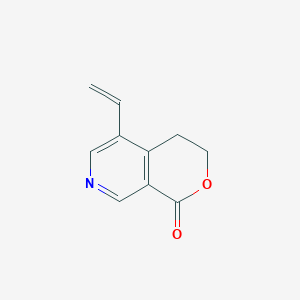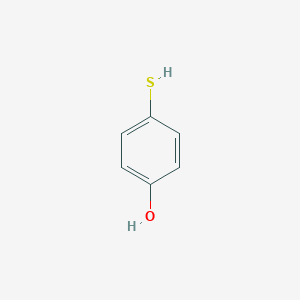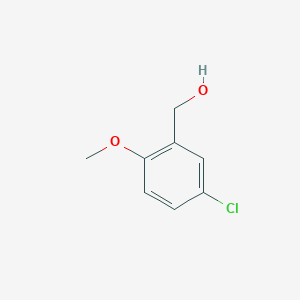
(5-Chloro-2-methoxyphenyl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including esterification, Grignard reactions, and Schiff base condensation. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the use of Grignard reagents, which could be adapted for the synthesis of "(5-Chloro-2-methoxyphenyl)methanol" by choosing appropriate starting materials and reaction conditions . Additionally, the electro-organic synthesis of quinones from catechol derivatives in methanol suggests that methoxylation reactions are feasible under controlled electrochemical conditions, which might be applicable to the methoxylation of a chlorophenyl moiety .
Molecular Structure Analysis
X-ray diffraction crystallography is a common technique used to determine the crystal structure of compounds. The crystal structure of 4-hydroxy-3-methoxy-N'-(5-chloro-2-hydroxybenzylidene) benzohydrazide—methanol (1:1) provides detailed information about bond lengths, angles, and molecular conformation, which could be comparable to the structure of "(5-Chloro-2-methoxyphenyl)methanol" if it were to be crystallized . The nearly coplanar configuration of the molecule and the presence of intermolecular hydrogen bonds are structural features that could also be present in "(5-Chloro-2-methoxyphenyl)methanol" due to the similarity in functional groups.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "(5-Chloro-2-methoxyphenyl)methanol". However, the study of hydrazone compounds and their biological properties suggests that the compound could potentially undergo similar reactions, such as condensation with hydrazides to form hydrazone derivatives . The Claisen rearrangement of a related compound also indicates that "(5-Chloro-2-methoxyphenyl)methanol" might be amenable to rearrangement reactions under appropriate conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(5-Chloro-2-methoxyphenyl)methanol" are not directly reported, the properties of structurally related compounds can provide some insights. For example, the solubility in methanol and the formation of colorless crystals suggest that "(5-Chloro-2-methoxyphenyl)methanol" may also be soluble in methanol and capable of forming crystals under the right conditions . The optical activity research of a related compound indicates that stereochemistry could be an important factor in the properties of "(5-Chloro-2-methoxyphenyl)methanol", and it may exhibit optical isomerism .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Researchers have developed synthetic routes that involve (5-Chloro-2-methoxyphenyl)methanol or related compounds for the preparation of agrochemicals, medicinal compounds, and materials with potential applications in pharmaceuticals and cosmetics. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones using alkaline methoxide in methanol demonstrates the utility of these methods in creating useful adducts for further chemical development (Ghelfi et al., 2003).
Pharmaceutical Applications
The compound and its derivatives have been explored for their pharmaceutical potential. For example, derivatives synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole have shown significant in vitro antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Rai et al., 2010).
Material Science and Catalysis
In materials science, the compound has been investigated for its role in catalysis and material synthesis. Studies on the aromatization of methanol and methylation of benzene over Mo2C/ZSM-5 catalysts have shown that specific molecular structures, including those related to (5-Chloro-2-methoxyphenyl)methanol, can enhance the formation of aromatics, highlighting their importance in catalytic processes (Barthos et al., 2007).
Analytical Chemistry
The development of chromatographic methods for the determination of disinfectant agents in water samples has utilized derivatives of (5-Chloro-2-methoxyphenyl)methanol. This highlights its relevance in environmental studies and analytical chemistry, particularly in the analysis of water contaminants (Baranowska & Wojciechowska, 2012).
Environmental Science
Research into the photolysis of aqueous H2O2 using methanol to measure the yield of *OH radicals produced highlights the compound's utility in environmental science, particularly in understanding the mechanisms of water purification and treatment processes (Goldstein et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCZAZVHUMJMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)methanol | |
CAS RN |
7035-10-1 | |
| Record name | 3-Chloro-6-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

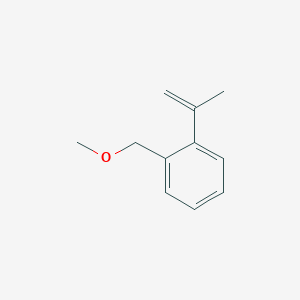
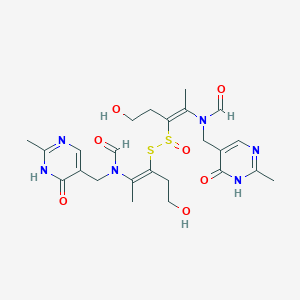
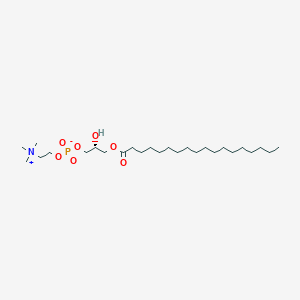
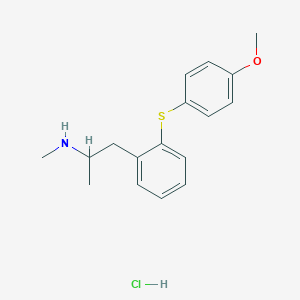
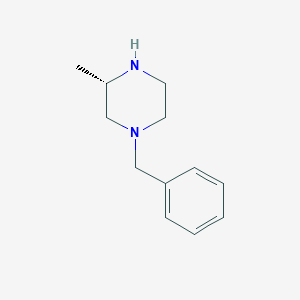
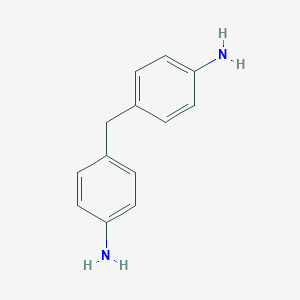
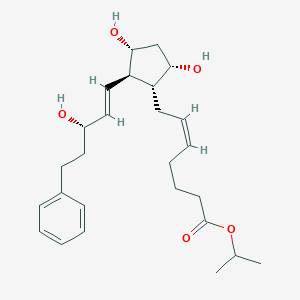
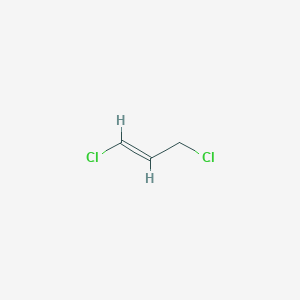
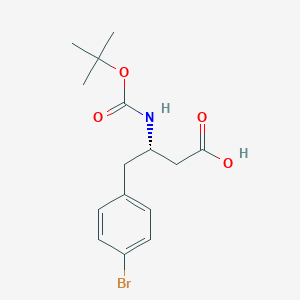
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
